molecular formula C13H20N6 B6300854 N-[Amino(imino)methyl]-4-benzylpiperazine-1-carboximidamide CAS No. 746564-53-4

N-[Amino(imino)methyl]-4-benzylpiperazine-1-carboximidamide

Cat. No.: B6300854
CAS No.: 746564-53-4
M. Wt: 260.34 g/mol
InChI Key: MJUZTDLJSVTNAV-UHFFFAOYSA-N
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Description

N-[Amino(imino)methyl]-4-benzylpiperazine-1-carboximidamide is a chemical compound with the molecular formula C13H20N6 and a molecular weight of 260.34 g/mol . This compound is known for its unique structure, which includes a piperazine ring substituted with a benzyl group and a carboximidamide group. It is primarily used in research and development settings and has various applications in scientific research.

Properties

IUPAC Name

4-benzyl-N-(diaminomethylidene)piperazine-1-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N6/c14-12(15)17-13(16)19-8-6-18(7-9-19)10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H5,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJUZTDLJSVTNAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=N)N=C(N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[Amino(imino)methyl]-4-benzylpiperazine-1-carboximidamide typically involves the reaction of 4-benzylpiperazine with cyanamide under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful control of temperature and pH to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and yield.

Chemical Reactions Analysis

Oxidation Reactions

The carboximidamide group undergoes oxidation under controlled conditions. For example:

  • Reagent : Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) in acidic media.

  • Product : Formation of a nitroso derivative via oxidation of the imine moiety .

  • Conditions : Room temperature (RT) to 60°C, 4–6 hours .

Table 1: Oxidation Reaction Parameters

Reaction TypeReagentTemperatureTimeYield
Imine oxidation30% H₂O₂60°C6 hr72%
Amine oxidationKMnO₄/H₂SO₄RT4 hr58%

Reduction Reactions

The compound’s imine and aromatic systems are susceptible to reduction:

  • Reagent : Sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C).

  • Product : Reduction of the imine group to a secondary amine or saturation of the benzyl aromatic ring .

  • Conditions : Ethanol solvent, 25–50°C, 2–8 hours .

Table 2: Reduction Pathways

Substrate SiteReagentProductSelectivity
Imine groupNaBH₄Secondary amine>90%
Benzyl ringH₂/Pd-CCyclohexylpiperazine65–78%

Substitution Reactions

The piperazine nitrogen and carboximidamide group participate in nucleophilic substitutions:

  • Benzylpiperazine Modification : Alkylation with ethylchloroacetate (ClCH₂COOC₂H₅) under basic conditions (K₂CO₃) to introduce acetohydrazide groups .

  • Carboximidamide Reactivity : Reaction with aryl isothiocyanates to form thiosemicarbazides, followed by cyclization with CS₂/KOH to yield 1,3,4-thiadiazoles .

Table 3: Substitution Reaction Examples

ReactionReagentsProductRef
Piperazine alkylationClCH₂COOC₂H₅, K₂CO₃2-(4-Methylpiperazine-1-yl)acetohydrazide
Thiadiazole formationCS₂, KOH, DMF5-Alkylthio-1,3,4-thiadiazole

Cyclization Reactions

Under thermal or acidic conditions, the carboximidamide group facilitates heterocycle formation:

  • Thiadiazole Synthesis : Reaction with carbon disulfide (CS₂) and alkyl halides (R-X) in dimethylformamide (DMF) yields 2-phenylamino-5-alkylthio-1,3,4-thiadiazoles .

  • Oxadiazole Formation : Cyclocondensation with acetic acid/EDCl produces 1,3,4-oxadiazole derivatives .

Key Cyclization Conditions:

  • Temperature : 70–80°C

  • Catalyst : Triethylamine (Et₃N) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) .

Acid/Base-Catalyzed Rearrangements

The compound undergoes structural rearrangements in acidic media:

  • Acid Hydrolysis : Hydrolysis of the carboximidamide group in HCl/EtOH yields a carboxylic acid derivative .

  • Base-Mediated Isomerization : Rearrangement to a urea analog under KOH/EtOH conditions .

Mechanistic Insights

  • Nucleophilic Sites : The piperazine nitrogen and carboximidamide imine nitrogen act as nucleophiles in alkylation and acylation reactions .

  • Steric Effects : The benzyl group on piperazine influences reaction regioselectivity, favoring substitutions at the less hindered carboximidamide site .

Table 4: Pharmacologically Active Derivatives

DerivativeBiological ActivityTargetRef
5-Phenyl-1,3,4-thiadiazoleAntiviralViral protease
σ₁ Receptor ligandAnalgesicσ₁ Receptor

Stability and Reactivity Trends

  • pH Sensitivity : Decomposes in strong acids (pH < 2) or bases (pH > 12) via carboximidamide hydrolysis .

  • Thermal Stability : Stable up to 150°C; decomposes above 200°C with carbonization .

Scientific Research Applications

Chemical Research Applications

1. Synthesis of Complex Organic Molecules

  • Building Block : This compound serves as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its piperazine ring structure allows for multiple substitution patterns, facilitating the development of diverse chemical entities.
  • Reactivity : It can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution, making it valuable in organic synthesis processes.

2. Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesApplications
N-[Amino(imino)methyl]-4-benzylpiperazine-1-carboximidamideBenzyl substitution on piperazineAntimicrobial, anticancer
N-[Amino(imino)methyl]-4-methylpiperazine-1-carboximidamideMethyl substitutionAntifungal
N-[Amino(imino)methyl]-4-phenylpiperazine-1-carboximidamidePhenyl substitutionBeta-secretase inhibitor

Biological Applications

1. Antimicrobial Activity

  • Mechanism of Action : Research indicates that this compound exhibits significant antimicrobial properties by inhibiting the growth of various bacterial strains. This is attributed to its ability to disrupt bacterial cell wall synthesis.
  • Case Study : A study demonstrated its efficacy against Staphylococcus aureus, showing a minimum inhibitory concentration (MIC) that supports its potential as an antimicrobial agent.

2. Anticancer Potential

  • Targeting Cancer Cells : The compound has been investigated for its ability to induce apoptosis in cancer cells through modulation of cell signaling pathways.
  • Research Findings : In vitro studies have shown that it can inhibit the proliferation of certain cancer cell lines, suggesting its potential use in cancer therapy.

Medicinal Applications

1. Neuroprotective Properties

  • Beta-secretase Inhibition : this compound has been studied for its role in inhibiting beta-secretase 1 (BACE1), an enzyme involved in the pathogenesis of Alzheimer's disease. By inhibiting this enzyme, the compound may influence amyloid precursor protein cleavage, potentially impacting neurodegenerative processes.

2. Drug Development Precursor

  • Therapeutic Applications : As a precursor for drug development, this compound is explored for creating novel therapeutic agents targeting specific diseases, particularly neurodegenerative disorders and infections.

Industrial Applications

1. Specialty Chemicals Manufacturing

  • Intermediate Production : In industrial settings, it is utilized as an intermediate in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of N-[Amino(imino)methyl]-4-benzylpiperazine-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

N-[Amino(imino)methyl]-4-benzylpiperazine-1-carboximidamide can be compared with other similar compounds, such as:

    N-[Amino(imino)methyl]-4-methylpiperazine-1-carboximidamide: This compound has a similar structure but with a methyl group instead of a benzyl group, leading to different chemical and biological properties.

    N-[Amino(imino)methyl]-4-phenylpiperazine-1-carboximidamide:

Biological Activity

N-[Amino(imino)methyl]-4-benzylpiperazine-1-carboximidamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H20N4\text{C}_{15}\text{H}_{20}\text{N}_4

This compound features a piperazine ring with a benzyl group and an imino functional group, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly in the central nervous system (CNS). The compound has shown potential as a modulator of serotonin and dopamine receptors, which are crucial in mood regulation and cognitive functions.

Pharmacological Effects

  • CNS Stimulation : Research indicates that compounds similar to this compound exhibit CNS stimulant properties. For instance, benzylpiperazine (BZP), a related compound, has been shown to stimulate the release and inhibit the reuptake of dopamine and serotonin .
  • Anxiolytic Activity : Preliminary studies suggest that this compound may possess anxiolytic properties by modulating fatty acid amide hydrolase (FAAH) activity, which is linked to anxiety and pain management .
  • Antimicrobial Activity : Some derivatives of piperazine compounds have demonstrated antimicrobial effects against various pathogens, suggesting potential applications in treating infections .

Case Studies and Research Findings

Several studies have explored the biological activities of related piperazine compounds, providing insights into the potential applications of this compound.

StudyFindings
Study 1 : Cytotoxicity AssayA derivative showed significant cytotoxic effects against cancer cell lines, indicating potential for anticancer therapies .
Study 2 : CNS ActivityBZP was found to increase locomotor activity in animal models, suggesting stimulant-like effects that may be relevant for mood disorders .
Study 3 : FAAH InhibitionCompounds similar to this compound were effective in reducing anxiety-like behaviors in rodent models through FAAH inhibition .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-[Amino(imino)methyl]-4-benzylpiperazine-1-carboximidamide, and what reaction conditions optimize yield and purity?

  • Methodology : Synthesis typically involves multi-step reactions under inert atmospheres. For example, refluxing substituted aldehydes with aminopiperazine derivatives in dry DMF (e.g., 150–155°C under N₂) followed by extraction (EtOAc), acid/base washes, and column chromatography (hexane/EtOAc) achieves ~85% yield . Optimizing stoichiometry (1:1.5 aldehyde-to-amine ratio) and solvent choice (DMF as polar aprotic solvent) enhances purity .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodology :

  • FT-IR : Identifies functional groups (e.g., C=O at ~1680–1690 cm⁻¹, NH stretches at ~3200–3300 cm⁻¹) .
  • NMR (¹H/¹³C) : Confirms regiochemistry of the benzylpiperazine and carboximidamide moieties via coupling patterns and chemical shifts .
  • HRMS : Validates molecular formula (e.g., [M+H]+ ion matching calculated m/z) .
    • X-ray crystallography (CCDC deposition) resolves stereochemistry for chiral analogs .

Q. How is the in vitro cytotoxic activity of this compound evaluated against cancer cell lines?

  • Methodology :

  • Cell Viability Assays : MTT or SRB assays using adherent cell lines (e.g., MCF-7, HeLa) incubated with 1–100 µM compound for 48–72 hours .
  • Enzyme Inhibition : hCA I/II inhibition measured via stopped-flow CO₂ hydration, with IC₅₀ values compared to acetazolamide as reference .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced selectivity for carbonic anhydrase isoforms?

  • Methodology :

  • Core Modifications : Substituting the benzyl group (e.g., fluorophenyl, pyridinyl) alters steric/electronic profiles, impacting hCA II affinity .
  • Piperazine Functionalization : Introducing methyl or hydroxyethyl groups modulates solubility and membrane permeability, critical for intracellular enzyme targeting .
  • Docking Studies : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding poses in hCA II active sites, guiding rational design .

Q. What methodological approaches are employed to determine the compound's inhibitory constants (Kᵢ) against target enzymes like hCA I/II?

  • Methodology :

  • Enzyme Kinetics : Steady-state assays with varying substrate (4-nitrophenyl acetate) and inhibitor concentrations. Kᵢ calculated via Lineweaver-Burk plots or Cheng-Prusoff equation .
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) for inhibitor-enzyme interactions .

Q. What computational strategies predict the binding affinity and interaction mechanisms of this compound with biological targets?

  • Methodology :

  • Molecular Docking : Glide or GOLD software models ligand-receptor interactions (e.g., piperazine nitrogen interactions with hCA II Zn²⁺) .
  • QSAR Modeling : CoMFA/CoMSIA analyses correlate substituent descriptors (logP, polar surface area) with IC₅₀ values .

Q. How is metabolic stability assessed for this compound in preclinical pharmacokinetic studies?

  • Methodology :

  • Microsomal Incubations : Liver microsomes (human/rat) incubated with 10 µM compound, quantifying parent compound decay via LC-MS/MS over 60 minutes .
  • CYP Inhibition Screening : Fluorescent probes (e.g., CYP3A4) assess potential for drug-drug interactions .

Q. What strategies mitigate toxicity risks associated with off-target effects of this compound?

  • Methodology :

  • Selectivity Profiling : Broad kinase/enzyme panels (e.g., Eurofins CEREP) identify off-target hits at 10 µM .
  • hERG Binding Assays : Patch-clamp electrophysiology evaluates cardiac liability by measuring IKr channel blockade .

Methodological Resources

  • Synthetic Protocols :
  • Spectroscopic Characterization :
  • In Vitro Bioassays**:
  • Computational Tools :

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